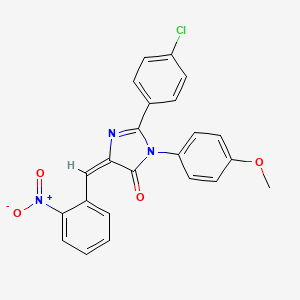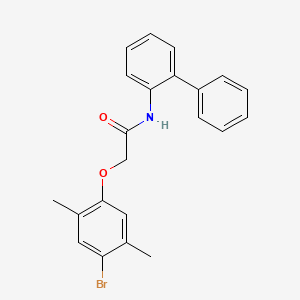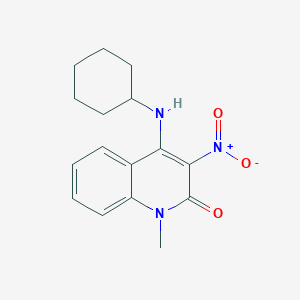![molecular formula C15H18ClNO3 B4961851 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been found to have potential therapeutic applications in the field of breast cancer research.
Mécanisme D'action
The mechanism of action of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves its selective binding to estrogen receptors in breast cancer cells. The compound acts as a partial agonist of estrogen receptors, which means that it has both agonistic and antagonistic effects on these receptors. By binding to estrogen receptors, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine can inhibit the growth of estrogen receptor-positive breast cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. In addition, 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine has been found to have neuroprotective effects and could be a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its high selectivity for estrogen receptors, its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and its potential therapeutic applications in the field of breast cancer research. However, the limitations of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its limited solubility in water and its potential toxicity to non-target cells.
Orientations Futures
The future directions for the research on 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine include the optimization of its synthesis method for higher yield and purity, the development of more water-soluble derivatives of the compound, and the investigation of its potential therapeutic applications in other fields such as neurodegenerative disorders. Other future directions could include the elucidation of the compound's mechanism of action, the investigation of its potential side effects, and the development of more potent and selective derivatives of the compound.
Méthodes De Synthèse
The synthesis of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves the reaction of 4-chloro-2-methoxyphenol with propargyl bromide in the presence of potassium carbonate to obtain 4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-ol. This intermediate is then reacted with morpholine in the presence of trifluoroacetic acid to obtain the final product. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
The potential therapeutic application of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine lies in its ability to selectively bind to estrogen receptors in breast cancer cells. It has been found to inhibit the growth of estrogen receptor-positive breast cancer cells in vitro and in vivo. The compound has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. These findings suggest that 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine could be a promising candidate for the treatment of breast cancer.
Propriétés
IUPAC Name |
4-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-18-15-12-13(16)4-5-14(15)20-9-3-2-6-17-7-10-19-11-8-17/h4-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPXRKGFGVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-2-methoxyphenoxy)but-2-ynyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)



![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)